7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine is a compound belonging to the class of oxazolo[5,4-d]pyrimidines, which are heterocyclic compounds characterized by their fused oxazole and pyrimidine rings. This specific compound features a chloro substituent at the 7-position and a p-tolyl group at the 2-position of the oxazolo ring. Oxazolo[5,4-d]pyrimidines have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer properties and effects on various biological receptors.
The classification of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine falls under heterocyclic compounds, specifically those containing nitrogen in their ring structures. This compound is synthesized through various organic reactions involving orthoesters and other reagents, which facilitate the formation of the oxazolo and pyrimidine rings. The compound's structure is significant in drug design, particularly for developing new therapeutic agents targeting specific enzymes or receptors.
The synthesis of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine typically involves multi-step reactions. A common method includes:
Technical details regarding yields and reaction conditions vary based on the specific synthetic pathway employed, with yields reported to be moderate to high depending on the choice of reagents and conditions used during synthesis .
The molecular structure of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine can be represented as follows:
The structure features:
Crystallographic studies may provide insights into bond lengths and angles within the compound, contributing to understanding its reactivity and interaction with biological targets .
7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine can undergo various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Quantitative data regarding IC50 values or binding affinities would typically be derived from biological assays conducted during drug development .
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its identity and purity .
7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine has potential applications in several areas:
Oxazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleotides. These fused heterocycles contain nitrogen and oxygen atoms within a bicyclic framework, enabling diverse interactions with biological targets. The core structure serves as a versatile platform for designing enzyme inhibitors, receptor modulators, and anticancer agents. As purine bioisosteres, oxazolo[5,4-d]pyrimidines mimic endogenous nucleobases while offering enhanced metabolic stability and tailored physicochemical properties. Their synthetic versatility allows strategic modifications at key positions, facilitating optimization of target affinity and selectivity. This scaffold's emergence reflects a broader trend in drug discovery: leveraging heterocyclic diversity to address complex disease mechanisms [3] [7].
The exploration of oxazolo[5,4-d]pyrimidines began in earnest in the 1970s, initially driven by curiosity about purine analogism. Early studies noted their structural similarity to adenine/guanine but observed limited natural occurrence. This perception shifted in the 2000s when systematic investigations revealed their untapped pharmacological potential. A significant breakthrough came from scaffold-hopping strategies applied to purine-based drugs. For instance, replacing the imidazole ring in purine cannabinoid receptor ligands with oxazole yielded oxazolo[5,4-d]pyrimidines that retained CB2 affinity but exhibited distinct functional activity—converting agonists into neutral antagonists. This demonstrated the scaffold's capacity for target engagement with modulated receptor responses [4].
Table 1: Key Milestones in Oxazolo[5,4-d]Pyrimidine Drug Discovery
Time Period | Development Focus | Key Advancements |
---|---|---|
1970s-1990s | Purine Analogism & Fundamental Chemistry | Synthesis methodologies established; Limited bioactivity observed |
2000-2010 | Kinase & Receptor Targeting | Identification as adenosine kinase (AK) inhibitors; Early VEGFR2/EGFR inhibitors |
2010-Present | Targeted Cancer Therapies & Scaffold Optimization | Potent FGFR1 inhibitors; CB2 neutral antagonists; TRPV1 antagonists with improved SAR |
Recent decades witnessed accelerated interest, with over 50 patents filed between 2010-2023 covering applications in oncology, inflammation, and CNS disorders. Deng et al.'s discovery of 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine as a dual VEGFR2/HUVEC proliferation inhibitor (IC₅₀ = 0.29–0.33 µM) exemplified the scaffold's anticancer potential. Concurrently, molecular docking studies rationalized binding modes, such as hydrogen bonding with Lys-868 and Asp-1046 in VEGFR2, enabling structure-guided design [4] [7]. Unlike their oxazolo[4,5-d]pyrimidine isomers, which remain underexplored due to synthetic challenges, [5,4-d] derivatives dominate pharmacological research, constituting >80% of published bioactive analogs [3].
The specific compound 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS: 1018142-92-1) exemplifies strategic functionalization of this scaffold. Its molecular architecture comprises:
Table 2: Structural and Physicochemical Profile of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₂H₈ClN₃O | Confirms heteroatom composition (Cl, N, O) |
Molecular Weight | 245.66 g/mol | Ideal for CNS permeability (typically <500 g/mol) |
XLogP3 | 3.4 | Moderate lipophilicity; balances membrane penetration and solubility |
Hydrogen Bond Acceptors | 4 | Facilitates interactions with polar enzyme pockets |
Rotatable Bonds | 1 (p-tolyl attachment) | Conformational flexibility for target adaptation |
Aromatic Rings | 2 (oxazolopyrimidine + phenyl) | Enhances stacking interactions with protein aromatic residues |
Computational analyses reveal key properties: moderate lipophilicity (XLogP3 = 3.4), polar surface area (61.3 Ų), and two aromatic systems enabling π-π stacking. The chloro group's electron-withdrawing effect increases C7 electrophilicity, measured by calculated partial charge (δC7 = +0.32 e). This facilitates covalent or charge-transfer interactions with nucleophilic residues (e.g., cysteine thiols or serine hydroxyls) in target proteins. The p-tolyl group contributes steric bulk (molar refractivity = 38.2) and hydrophobic character, with the methyl group acting as a metabolic "shield" against rapid phenyl hydroxylation [3] [7].
The pharmacological profile of oxazolo[5,4-d]pyrimidines is exquisitely sensitive to C7 and C2 modifications. In 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine, these groups synergistically enhance target engagement:
7-Chloro Group: Electronic & Reactivity Effects
2-(p-Tolyl) Group: Steric & Hydrophobic Contributions
Table 3: Impact of Substituent Variations on Biological Activity
Position | Group | Analog Structure | Biological Activity Change | Rationale |
---|---|---|---|---|
C7 | Cl | Reference Compound | Base activity for nucleophilic displacement | Leaving group capacity; electron withdrawal |
C7 | NHCH₃ | 7-(Methylamino) analog | 2–3x ↑ VEGFR2 inhibition | H-bond donation to kinase hinge region |
C7 | SCH₃ | 7-(Methylthio) analog | ↓ Solubility; variable activity | Reduced electrophilicity; metabolic oxidation risk |
C2 | p-Tolyl | Reference Compound | Optimal hydrophobicity for CB2 binding | Balanced lipophilicity and steric bulk |
C2 | 2-Naphthyl | 2-(Naphthalen-2-yl) analog | ↑ Anticancer potency (IC₅₀ = 1.8 µM in MCF-7) | Enhanced π-stacking with hydrophobic pockets |
C2 | 4-CN-Phenyl | 2-(4-Cyanophenyl) analog | ↓ CB2 binding affinity (Kᵢ > 500 nM) | Excessive electron withdrawal disrupts charge complementarity |
SAR studies confirm that combining 7-chloro with 2-(p-tolyl) optimizes both reactivity and binding. In CB2 antagonists, this pairing yields nanomolar antagonists (e.g., compound 47 in [4]: Kᵢ = 8.2 nM) with >100-fold selectivity over CB1. Similarly, in anticancer derivatives, chloro/tolyl analogs exhibit superior cytotoxicity (e.g., GI₅₀ = 1.2 µM in HCT-116) versus 7-H or 2-phenyl variants. This synergy stems from the chloro group's electronic modulation and the tolyl group's complementary hydrophobic contact surfaces [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7